

Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation of Hex-2-ene

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Compound of Interest

Compound Name: Hex-2-ene-2,3-diol

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Abstract

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. This protocol has found widespread application in academic and industrial settings, particularly in the synthesis of chiral building blocks for drug development. This document provides a detailed protocol for the asymmetric dihydroxylation of both (E)- and (Z)-hex-2-ene using the commercially available AD-mix- α and AD-mix- β reagents.

Introduction

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to stereoselectively add two hydroxyl groups across a double bond.^[1] The stoichiometric oxidant, typically potassium ferricyanide, regenerates the osmium tetroxide, allowing for the use of sub-stoichiometric quantities of the highly toxic and expensive osmium reagent.^{[1][2]} The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix- α or (DHQD)₂PHAL for AD-mix- β], the re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in pre-packaged, easy-to-use mixtures.^{[1][3][4]} The choice between AD-mix- α and AD-mix- β determines the facial selectivity of the dihydroxylation, leading to the formation of near-enantiopure diols.

Data Presentation

The following table summarizes the expected yield and enantiomeric excess (ee%) for the asymmetric dihydroxylation of a close analog, hex-3-ene. This data provides a strong indication of the expected outcome for hex-2-ene. In general, trans-disubstituted alkenes are excellent substrates for this reaction, affording high yields and enantioselectivities. Conversely, cis-disubstituted alkenes are often poorer substrates, resulting in lower yields and enantioselectivities.

Substrate	Reagent	Product Configuration	Yield (%)	Enantiomeric Excess (ee%)
(E)-hex-3-ene	AD-mix- β	(3R,4R)-hexane-3,4-diol	>95	99
(E)-hex-3-ene	AD-mix- α	(3S,4S)-hexane-3,4-diol	>95	98
(Z)-hex-3-ene	AD-mix- β	(3R,4S)-hexane-3,4-diol	Moderate	84
(Z)-hex-3-ene	AD-mix- α	(3S,4R)-hexane-3,4-diol	Moderate	80

Note: Data presented is for hex-3-ene as a proxy for hex-2-ene. The stereochemical outcome for hex-2-ene will be (2R,3R) and (2S,3S) for the (E)-isomer and (2R,3S) and (2S,3R) for the (Z)-isomer.

Experimental Protocol

This protocol is for the dihydroxylation of 1 mmol of hex-2-ene.

Materials:

- AD-mix- α or AD-mix- β (1.4 g)
- tert-Butanol (5 mL)
- Water (5 mL)

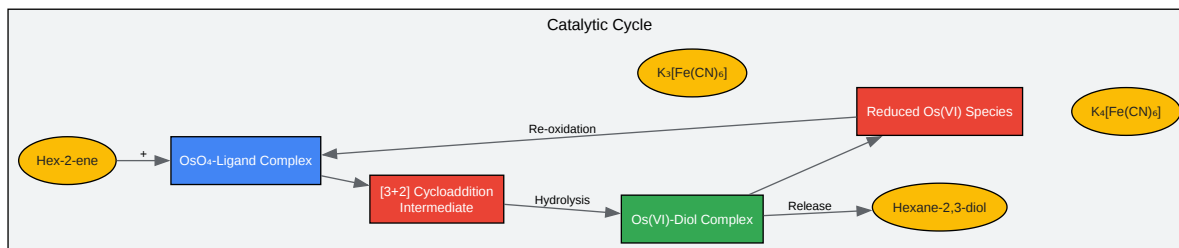
- (E)- or (Z)-hex-2-ene (1 mmol, 84.16 mg, ~125 μ L)
- Methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$) (95 mg, 1 mmol) - recommended for internal alkenes
- Sodium sulfite (Na_2SO_3) (1.5 g)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

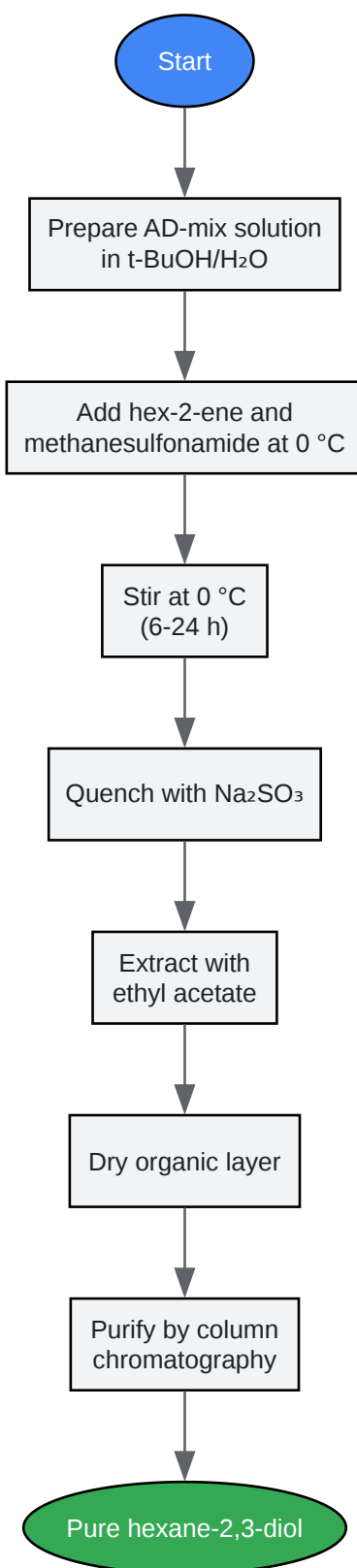
Procedure:

- To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix- α or AD-mix- β (1.4 g), tert-butanol (5 mL), and water (5 mL).
- Stir the mixture at room temperature until the solids have dissolved, resulting in a biphasic solution.
- Add methanesulfonamide (95 mg) to the reaction mixture.
- Cool the flask to 0 $^{\circ}\text{C}$ in an ice bath.
- To the cooled, stirring solution, add hex-2-ene (1 mmol) dropwise.
- Continue stirring the reaction at 0 $^{\circ}\text{C}$ and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
- Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
- Remove the ice bath and allow the mixture to warm to room temperature while stirring for 1 hour. A color change from dark brown to a lighter yellow or orange should be observed.
- Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hexane-2,3-diol.

Visualizations





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